molecular formula C16H17NO B1392028 2-(4-Isopropylbenzoyl)-6-methylpyridine CAS No. 1187164-43-7

2-(4-Isopropylbenzoyl)-6-methylpyridine

Cat. No. B1392028
M. Wt: 239.31 g/mol
InChI Key: OAQZQBFVAOZOSU-UHFFFAOYSA-N
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Description

2-(4-Isopropylbenzoyl)-6-methylpyridine is a pyridine derivative. It has a molecular weight of 239.32 .

Scientific Research Applications

Fluorescent Labeling in Quantitative Analysis

2-(4-Isopropylbenzoyl)-6-methylpyridine and its derivatives are used as fluorescent labeling reagents for quantitative analyses. For example, 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine has been shown to be effective in the analysis of carnitine, displaying optimal properties among synthesized reagents (Nakaya et al., 1996).

Ligands in Coordination Chemistry

2-(4-Isopropylbenzoyl)-6-methylpyridine-related compounds function as ligands in coordination chemistry. For instance, 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine, a related molecule, serves as a bidentate ligand to iron(II) ions, forming complexes that exhibit spin crossover properties with varying thermal hysteresis (Nishi et al., 2010).

Electrophoretic Separation

Studies on methylpyridines, including those related to 2-(4-Isopropylbenzoyl)-6-methylpyridine, have enhanced understanding in electrophoretic separation. The separation is improved by using cationic surfactants to suppress electroosmotic flow, with the electrophoretic mobilities of isomers linearly dependent on calculated charge (Wren, 1991).

Synthesis in Medicinal Chemistry

Derivatives of 2-(4-Isopropylbenzoyl)-6-methylpyridine are synthesized for various applications in medicinal chemistry. Imidazopyridine, for example, is used extensively due to its structural characteristics and wide range of applications in this field (Bagdi et al., 2015).

Magnetic Properties in Nickel(II) Chemistry

The use of 6-methylpyridine-2-carbaldehydeoxime in nickel(II) chemistry has been explored, yielding clusters with distinct magnetic properties. These clusters show antiferromagnetic and ferrimagnetic interactions, indicating the potential for magnetic material applications (Escuer et al., 2011).

Safety And Hazards

The safety data sheet for a related compound, Benzoic acid, mentions that it causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(6-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11(2)13-7-9-14(10-8-13)16(18)15-6-4-5-12(3)17-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQZQBFVAOZOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236505
Record name [4-(1-Methylethyl)phenyl](6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylbenzoyl)-6-methylpyridine

CAS RN

1187164-43-7
Record name [4-(1-Methylethyl)phenyl](6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1-Methylethyl)phenyl](6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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